2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine
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Overview
Description
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine is a heterocyclic compound that features a fused pyrrolo[2,1-f][1,2,4]triazine ring system.
Preparation Methods
The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . Another approach includes the use of bromohydrazone intermediates, which undergo cyclization to yield the desired compound . Industrial production methods often involve multi-step synthesis and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme functions.
Medicine: This compound is investigated for its potential as a kinase inhibitor in cancer therapy and as an antiviral agent
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine can be compared with other similar compounds, such as:
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid: This compound has a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile: . The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methyl group, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C9H11ClN4 |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H11ClN4/c1-11-5-4-7-2-3-8-9(10)12-6-13-14(7)8/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
UUALNWBIFVBVDU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C2N1N=CN=C2Cl |
Origin of Product |
United States |
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